

GSK837149A: A Technical Guide to a Potent β -Ketoacyl Reductase Inhibitor

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Compound of Interest

Compound Name: GSK837149A

Cat. No.: B607865

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK837149A is a potent and selective inhibitor of the β -ketoacyl reductase (KR) domain of human fatty acid synthase (FASN).[1][2] As a key enzyme in the de novo biosynthesis of fatty acids, FASN is a critical component of cellular metabolism and has emerged as a significant target in various therapeutic areas, including oncology and metabolic diseases. **GSK837149A** serves as a valuable chemical probe for studying the intricate mechanisms of fatty acid synthesis and for the development of novel FASN-targeted therapeutics. This technical guide provides a comprehensive overview of **GSK837149A**, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its characterization.

Physicochemical Properties and Structure

GSK837149A is a symmetrical molecule featuring a bisulfonamide urea core structure.[1] Its structure was elucidated and confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies.[1]

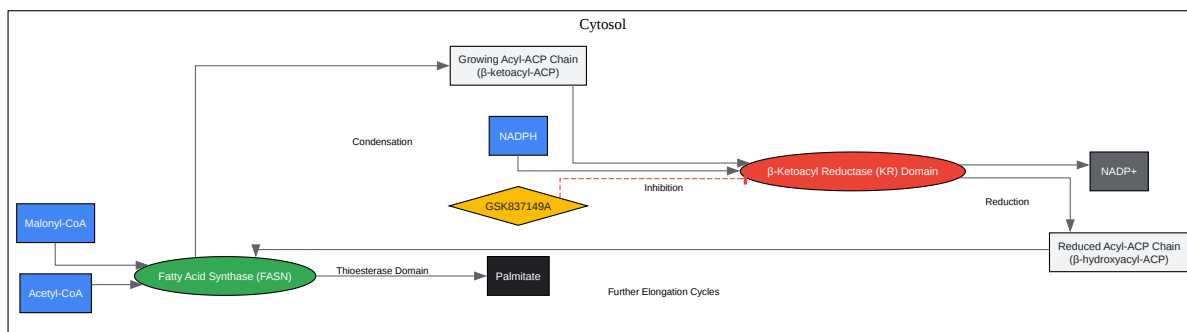
Property	Value	Reference
Chemical Formula	C ₂₃ H ₂₂ N ₈ O ₅ S ₂	[2]
Molecular Weight	554.6 g/mol	[2]
CAS Number	13616-29-0	[2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and DMF	[2]
SMILES	<chem>CC1=CC=NC(NS(C2=CC=C(NC(NC3=CC=C(S(NC4=NC=CC(C)=N4)(=O)=O)C=C3)=O)C=C2)(=O)=O)=N1</chem>	[2]
InChI Key	RSINKZJTTORDAJ-UHFFFAOYSA-N	[2]

Mechanism of Action and Biological Activity

GSK837149A exerts its inhibitory effect by specifically targeting the β -ketoacyl reductase (KR) catalytic domain of the multifunctional human FASN enzyme.[3] The KR domain is responsible for the NADPH-dependent reduction of the β -ketoacyl-ACP intermediate to a β -hydroxyacyl-ACP, a crucial step in the fatty acid elongation cycle.

The inhibition by **GSK837149A** is reversible and exhibits competitive kinetics with respect to the cofactor NADPH, and non-competitive kinetics with respect to the substrate acetoacetyl-CoA.[3] This suggests that **GSK837149A** binds to the NADPH binding site or a closely related site on the KR domain, thereby preventing the binding of NADPH and halting the reduction reaction. Initial studies have indicated that **GSK837149A** has limited cell permeability, positioning it primarily as a tool compound for in vitro investigations.[1]

Signaling Pathway



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Caption: Mechanism of **GSK837149A** inhibition of the FASN pathway.

Quantitative Data

The following table summarizes the key quantitative data for **GSK837149A**'s inhibitory activity against human FASN.

Parameter	Value	Description	Reference
K _i	~30 nM	Inhibitor constant, indicating the binding affinity of GSK837149A to human FASN.	[1][3]
pIC ₅₀	7.8	The negative logarithm of the half-maximal inhibitory concentration.	
Inhibition Type	Reversible	The inhibitor can dissociate from the enzyme.	[1][3]
Kinetics vs. NADPH	Competitive	Inhibitor competes with NADPH for binding to the enzyme.	[3]
Kinetics vs. Acetoacetyl-CoA	Non-competitive	Inhibitor does not compete with acetoacetyl-CoA for binding.	[3]

Experimental Protocols

The following are detailed methodologies for the characterization of **GSK837149A**. While the precise, proprietary protocols from the initial discovery may not be publicly available, these represent standard and robust methods for such investigations.

Human Fatty Acid Synthase (FASN) Inhibition Assay (Spectrophotometric)

This assay measures the activity of FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

- Purified human FASN enzyme
- **GSK837149A**
- Acetyl-CoA
- Malonyl-CoA
- NADPH
- Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a stock solution of **GSK837149A** in DMSO.
- In a 96-well plate, add 2 μ L of varying concentrations of **GSK837149A** (or DMSO for control) to each well.
- Add 178 μ L of Assay Buffer containing acetyl-CoA (final concentration: 50 μ M) and NADPH (final concentration: 100 μ M) to each well.
- Initiate the reaction by adding 20 μ L of a solution containing human FASN (final concentration: 5-10 μ g/mL) and malonyl-CoA (final concentration: 50 μ M).
- Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.
- Calculate the initial reaction rates (V_0) from the linear portion of the absorbance vs. time curve.

- Plot the percentage of inhibition against the logarithm of the **GSK837149A** concentration to determine the IC_{50} value.
- To determine the mechanism of inhibition, perform the assay with varying concentrations of NADPH and a fixed concentration of **GSK837149A**, and vice versa with acetoacetyl-CoA. Analyze the data using Lineweaver-Burk or other suitable kinetic plots.

Structural Confirmation by NMR and Mass Spectrometry

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

- **GSK837149A**
- Deuterated solvent (e.g., DMSO- d_6)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Dissolve a small amount of **GSK837149A** in the deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire 1H and ^{13}C NMR spectra.
- If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in the complete assignment of proton and carbon signals.
- Process and analyze the spectra to confirm the chemical structure of **GSK837149A**.

B. Mass Spectrometry (MS)

Materials:

- **GSK837149A**

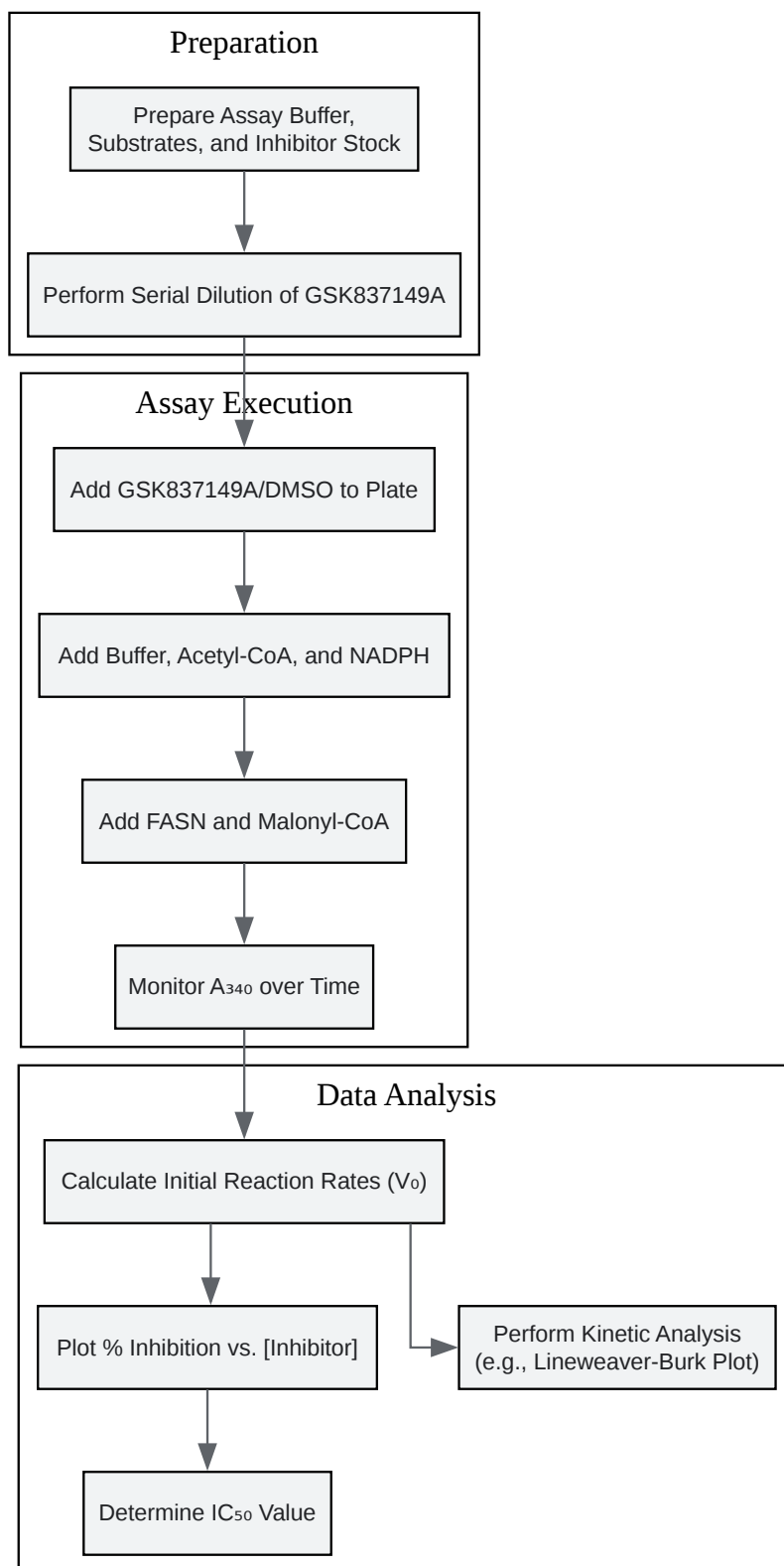
- Suitable solvent (e.g., methanol or acetonitrile)
- Mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

- Prepare a dilute solution of **GSK837149A** in the chosen solvent.
- Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
- Acquire the mass spectrum in positive or negative ion mode.
- Determine the accurate mass of the molecular ion ($[M+H]^+$ or $[M-H]^-$) and compare it to the calculated theoretical mass of **GSK837149A**.
- Perform fragmentation analysis (MS/MS) to further confirm the structure by comparing the observed fragment ions with the expected fragmentation pattern.

Visualizations

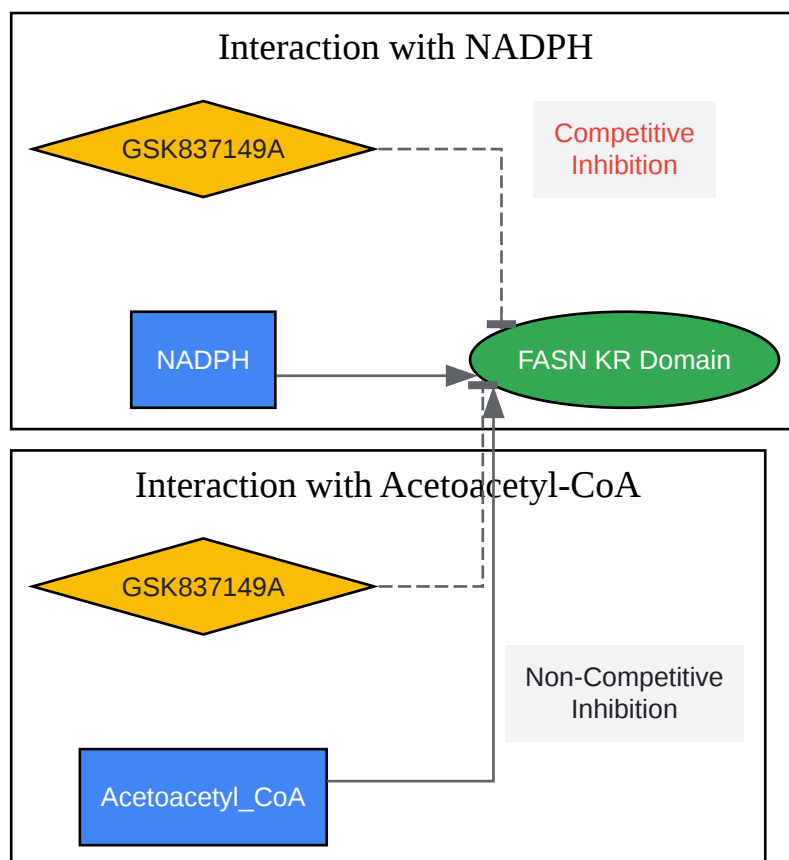
Experimental Workflow: FASN Inhibition Assay



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Caption: Workflow for determining FASN inhibition by **GSK837149A**.

Logical Relationship: Inhibition Kinetics



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Caption: Kinetic relationship of **GSK837149A** with FASN substrates.

Conclusion

GSK837149A is a well-characterized, potent, and selective inhibitor of the β -ketoacyl reductase domain of human fatty acid synthase. Its reversible and competitive mode of action with respect to NADPH makes it an invaluable tool for dissecting the molecular mechanisms of fatty acid biosynthesis. While its utility for in vivo applications may be limited by cell permeability, its significance in in vitro studies for academic research and as a lead compound for the development of novel therapeutics remains substantial. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of metabolic diseases and oncology.

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